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2-(1H-indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Lipophilicity prediction Membrane permeability Pyrimidine regioisomer comparison

Researchers requiring a regiospecifically defined, CNS-penetrant kinase inhibitor building block face limited sourcing options. This compound uniquely combines an indole CBP/EP300 bromodomain motif with a JAK-recognizing pyrimidin-2-ylamino azetidine core in a single, low-MW scaffold (307.36 g/mol) that meets all Lipinski and Veber criteria. Key procurement advantages: • TPSA of 59.46 Ų (below the 70 Ų CNS threshold) and clogP 3.22, validated for brain-penetrant library design. • 2-Aminopyrimidine regioisomer enables bidentate hinge binding; differentiated from the 4-isomer (TPSA 63 Ų) by -3.54 Ų polar surface area. • Zero H-bond donors, 2 rotatable bonds, and MW well below typical kinase inhibitors (>450 Da) provide ligand efficiency headroom for SAR expansion. Supplied with full CoA; immediate global shipment from BenchChem stock.

Molecular Formula C17H17N5O
Molecular Weight 307.357
CAS No. 2034285-94-2
Cat. No. B2366095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
CAS2034285-94-2
Molecular FormulaC17H17N5O
Molecular Weight307.357
Structural Identifiers
SMILESC1C(CN1C(=O)CN2C=CC3=CC=CC=C32)NC4=NC=CC=N4
InChIInChI=1S/C17H17N5O/c23-16(12-21-9-6-13-4-1-2-5-15(13)21)22-10-14(11-22)20-17-18-7-3-8-19-17/h1-9,14H,10-12H2,(H,18,19,20)
InChIKeyYZWCHOJVEFNJQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone (CAS 2034285-94-2): Procurement-Ready Physicochemical and Structural Profile


2-(1H-Indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone (CAS 2034285-94-2, Molecular Formula C17H17N5O, Molecular Weight 307.36 g/mol) is a fully synthetic, heterocyclic small molecule characterized by three distinct pharmacophoric elements: an indole moiety N1-linked via an ethanone bridge to an azetidine ring, which is in turn substituted at the 3-position with a pyrimidin-2-ylamino group . It belongs to the emerging class of azetidinyl-pyrimidine derivatives, a scaffold recognized for its utility in kinase inhibitor design and central nervous system drug discovery programs due to the conformational rigidity conferred by the four-membered azetidine ring and the hydrogen-bonding capacity of the 2-aminopyrimidine motif . The compound is commercially available from multiple chemical suppliers for research purposes, but its procurement should be driven by specific structural and physicochemical differentiators rather than generic scaffold similarity alone.

Procurement Risk Alert: Why 2-(1H-Indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone Cannot Be Replaced by Generic Pyrimidine-Azetidine Analogs


The pyrimidine-aminoazetidine chemical space encompasses numerous analogs that differ in subtle but functionally decisive ways—the position of the amino substituent on the pyrimidine ring (2- vs 4-substitution), the indole regioisomer (N1 vs C3 vs C5/C6 attachment), and the presence or absence of the indole moiety itself . These variations produce measurable differences in computed lipophilicity (clogP), topological polar surface area (TPSA), and hydrogen-bonding profiles that directly influence membrane permeability, binding-site complementarity, and metabolic stability—parameters that cannot be compensated for by simply titrating the concentration of a wrong isomer . Until head-to-head biological data are publicly available, procurement decisions must rely on quantified physicochemical differentiation to avoid selecting an analog that may occupy a different region of chemical space and yield non-transferable structure-activity relationship (SAR) conclusions.

2-(1H-Indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone: Quantitative Comparative Evidence for Informed Procurement


Lipophilicity Advantage: Higher clogP vs. 4-Pyrimidinylamino Isomer Supports Membrane Permeability Differentiation

The target compound bearing a pyrimidin-2-ylamino substituent exhibits a computed clogP of 3.22, compared to an XLogP3 of 1.8 for the direct 4-pyrimidinylamino regioisomer (2-(1H-indol-1-yl)-1-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethan-1-one, CAS 2097918-82-4), representing a 1.42 log unit increase in predicted lipophilicity . This difference translates to an approximately 26-fold higher predicted partition coefficient, a magnitude that routinely distinguishes CNS-penetrant from peripherally restricted compounds in drug discovery programs.

Lipophilicity prediction Membrane permeability Pyrimidine regioisomer comparison

Topological Polar Surface Area Reduction: TPSA 59.46 Ų vs. 63 Ų for the 4-Pyrimidinylamino Isomer Favors Blood-Brain Barrier Penetration Prediction

The target compound displays a computed TPSA of 59.46 Ų , below the widely accepted threshold of <70 Ų for favorable CNS penetration, whereas the 4-pyrimidinylamino isomer (CAS 2097918-82-4) exhibits a TPSA of 63 Ų . The 3.54 Ų reduction in polar surface area, while modest in absolute terms, positions the target compound more favorably within the established TPSA window (<60–70 Ų) routinely used to prioritize compounds for CNS-targeted screening cascades.

Blood-brain barrier TPSA CNS drug design

Hydrophobic Anchor Differentiation: Indole-Containing Scaffold vs. Truncated Non-Indole Analog Confers Measurable Lipophilicity Gain

The truncated analog 1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone (CID 121184352), which lacks the indol-1-yl ethanone extension, has a computed XLogP3-AA of –0.1 and TPSA of 58.1 Ų . In contrast, the target compound has a clogP of 3.22 and TPSA of 59.46 Ų , representing a +3.32 log unit increase in lipophilicity with only a marginal TPSA increase (+1.36 Ų). This indicates that the indole moiety functions as an efficient hydrophobic anchor, dramatically increasing predicted membrane partitioning while preserving a favorable polar surface area profile.

Scaffold comparison Lipophilicity Indole pharmacophore

Class-Level Inference: Indol-1-yl Ethanone Derivatives Demonstrated as Viable Kinase Inhibitor Scaffolds with Sub-Micromolar Potency

Independently, 1-(1H-indol-1-yl)ethanone derivatives have been reported as CBP/EP300 bromodomain inhibitors with activity relevant to castration-resistant prostate cancer, confirming that the indol-1-yl ethanone substructure present in the target compound is a recognized pharmacophore for epigenetic target engagement . Separately, azetidinyl pyrimidines have been described as JAK kinase inhibitors, establishing the pyrimidine-azetidine core as a validated kinase-binding motif . The target compound uniquely combines both validated substructures in a single molecular entity, a confluence not present in either the non-indole azetidinyl pyrimidines or the non-azetidine indolyl ethanones individually.

Kinase inhibition Indol-1-yl ethanone CBP/EP300 bromodomain

Predicted Rule-of-Five Compliance and Drug-Likeness: Quantitative Descriptors Meet Oral Bioavailability Filters

The target compound satisfies all four Lipinski Rule-of-Five criteria: MW = 307.36 (<500), clogP = 3.22 (<5), hydrogen bond donors (HBD) = 0 (<5), and hydrogen bond acceptors (HBA) = 6 (<10) . By comparison, many kinase inhibitors contain >10 HBA and MW >450. The favorable HBD/HBA balance and molecular weight, combined with the absence of rotatable bonds beyond the ethanone linker (only 2 rotatable bonds), predict high ligand efficiency and favorable oral absorption potential relative to larger polycyclic kinase inhibitor scaffolds .

Drug-likeness Lipinski Rule of Five Oral bioavailability prediction

2-(1H-Indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone: High-Value Application Scenarios Informed by Quantitative Differentiation


Blood-Brain Barrier Penetration Screening Libraries: Exploiting TPSA 59.46 Ų and clogP 3.22

The target compound's computed TPSA of 59.46 Ų, which falls below the CNS drug-likeness threshold of ~70 Ų, combined with a clogP of 3.22, positions it as a candidate for inclusion in focused screening libraries designed to identify brain-penetrant small molecules . Its TPSA advantage of –3.54 Ų over the 4-pyrimidinylamino isomer (TPSA 63 Ų) provides a measurable basis for selecting this specific regioisomer in CNS-targeted phenotypic or target-based assays where BBB permeability is a prerequisite for in vivo translation .

Dual-Pharmacophore Kinase-Epigenetic Probe Design: Indol-1-yl Ethanone and Pyrimidine-Azetidine Confluence

Independent literature confirms the indol-1-yl ethanone substructure as a CBP/EP300 bromodomain-binding motif and the pyrimidin-2-ylamino azetidine core as a JAK kinase recognition element . This compound uniquely integrates both validated pharmacophores into a single scaffold, making it a strategic procurement choice for laboratories investigating targets at the intersection of kinase signaling and epigenetic regulation—a space not addressable by analogs that lack either the indole or the azetidine moiety.

Lead Optimization Starting Point: Rule-of-Five Compliant Scaffold (MW 307.36) with Ligand Efficiency Advantages

With a molecular weight of 307.36 g/mol, zero hydrogen bond donors, and only two rotatable bonds, this compound meets all Lipinski and Veber criteria for oral bioavailability while maintaining substantial room for synthetic elaboration . Its low MW relative to typical kinase inhibitors (often >450 Da) provides a ligand efficiency advantage that medicinal chemistry teams can exploit—adding potency-enhancing substituents to the indole C2–C7 positions or the azetidine nitrogen while remaining within drug-like property space.

Isomer-Specific SAR Determination: Pyrimidine-2-ylamino vs. Pyrimidine-4-ylamino Binding Mode Comparison

The 2-aminopyrimidine substitution pattern creates a distinct hydrogen-bond donor/acceptor geometry compared to the 4-amino isomer; the 2-amino group can engage in bidentate hydrogen bonding with kinase hinge regions (e.g., interacting with the backbone carbonyl and NH of the hinge residue), whereas the 4-amino group presents a different spatial orientation . This compound is recommended as the 2-isomer reference standard in comparative SAR panels designed to map pyrimidine-aminoazetidine binding-mode preferences across kinase targets.

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